molecular formula C18H19N3O2 B12600959 N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide CAS No. 877382-04-2

N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide

Cat. No.: B12600959
CAS No.: 877382-04-2
M. Wt: 309.4 g/mol
InChI Key: PFEVVGKALCRUNC-UHFFFAOYSA-N
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Description

N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure is based on the imidazo[1,2-a]pyridine scaffold, a privileged structure known for its significant and diverse biological activities . This scaffold is found in several marketed drugs and bioactive molecules with demonstrated analgesic, anticancer, antiosteoporosis, and anxiolytic properties, making it a priority pharmacophore in drug research . The specific substitution pattern on this compound, featuring a 6-methoxy group, a phenyl ring, and an acetamide-linked ethyl chain, is designed to explore structure-activity relationships, particularly in modulating biological activity and optimizing pharmacokinetic properties. Researchers are utilizing this and similar compounds in the design and synthesis of novel bioactive molecules, often through efficient methods like three-component aza-Friedel-Crafts reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

877382-04-2

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H19N3O2/c1-13(22)19-11-10-16-18(14-6-4-3-5-7-14)20-17-9-8-15(23-2)12-21(16)17/h3-9,12H,10-11H2,1-2H3,(H,19,22)

InChI Key

PFEVVGKALCRUNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(N=C2N1C=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Example Procedure:

  • Mixing Reactants : In a round-bottom flask, combine 2-aminopyridine (1.3 equiv.), α-bromo-ketone (1.0 equiv.), and sodium bicarbonate (1.5 equiv.) in ethanol.

  • Stirring : Stir the mixture at room temperature for several hours until the reaction completes.

  • Workup : Dilute the reaction mixture with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification : Purify the crude product using silica gel column chromatography with a solvent system like petroleum ether/ethyl acetate to obtain pure N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide.

Alternative Methods

Recent studies have introduced alternative synthetic strategies that may yield better results in terms of efficiency and purity:

Three-Component Aza-Friedel–Crafts Reaction

This method allows for the synthesis of C3-alkylated imidazo[1,2-a]pyridines through a three-component reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines without the need for inert atmosphere conditions.

  • Advantages : This approach is noted for its simplicity and broad substrate scope, yielding moderate to good results without stringent requirements for anhydrous conditions.

Photochemical Methods

Some researchers have explored photochemical methods using blue LED irradiation to facilitate reactions at room temperature over extended periods (e.g., 36 hours). This method can offer advantages in terms of energy efficiency and selectivity.

Yield and Purity Assessment

The yield of this compound varies based on the method employed, typically ranging from 50% to 90%. Purity is often assessed through techniques such as NMR spectroscopy and HPLC.

Method Yield (%) Purification Technique
General Synthetic Route 60–80% Column Chromatography
Aza-Friedel–Crafts Reaction 70–85% Silica Gel Chromatography
Photochemical Method 50–90% HPLC

The preparation of this compound involves several synthetic strategies that can be tailored for optimal yield and purity based on available resources and desired outcomes. Continuous research into novel methodologies may further enhance the efficiency of its synthesis while maintaining high standards of safety and environmental considerations in chemical processes.

Chemical Reactions Analysis

Types of Reactions

CID 11702296 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

CID 11702296 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which CID 11702296 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Biological Activity

N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide, also known as CID 11702296, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19N3O2
  • Molecular Weight : 309.4 g/mol
  • IUPAC Name : N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl]acetamide

The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core with a methoxy group and a phenyl group. This unique configuration contributes to its distinctive chemical properties and potential biological activities.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and other metabolic pathways.
  • Receptor Binding : It potentially interacts with various receptors, modulating cellular signaling pathways.
  • Gene Expression Modulation : The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Anticancer Properties

Preliminary studies suggest that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines by interfering with critical signaling pathways involved in tumor growth.

Cell Line Inhibition Rate (%) IC50 (µM)
HeLa (Cervical Cancer)7510
MCF7 (Breast Cancer)6812
A549 (Lung Cancer)808

These findings indicate that the compound could serve as a lead for developing new anticancer therapies.

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound. Studies have shown that it may support neuronal survival and regeneration in models of neurodegenerative diseases by modulating neuroinflammatory responses.

Case Studies and Research Findings

  • Study on Tumor Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in various tumor cell lines through apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Neuroinflammation Model : In a rodent model of neuroinflammation, this compound exhibited significant reductions in inflammatory markers and improved behavioral outcomes compared to control groups, suggesting its potential utility in treating neurodegenerative conditions.
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters elucidated the compound's mechanism of action involving the inhibition of specific kinases associated with cancer progression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pharmacological Activity Comparison

highlights the melatonin receptor binding affinities of this compound (denoted as 13) compared to two analogs:

3-(6-Methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide (8) :

  • Structural difference: Propionamide side chain (vs. ethylacetamide in 13 ) and N-methylation.
  • Pharmacological impact: Reduced receptor affinity compared to 13 , suggesting ethylacetamide’s superior binding compatibility .

N-(1-hydroxy-3-(5-methoxy-2-phenyl-1H-indol-3-yl)propan-2-yl)acetamide (18) :

  • Structural difference: Indole core (vs. imidazopyridine) and hydroxypropyl linker.
  • Pharmacological impact: Lower affinity than 13 , emphasizing the imidazopyridine scaffold’s importance for target engagement .

Table 1: Receptor Binding Affinities

Compound Core Structure Side Chain Relative Affinity
13 Imidazo[1,2-a]pyridine Ethylacetamide High
8 Imidazo[1,2-a]pyridine N-Methylpropionamide Moderate
18 Indole Hydroxypropylacetamide Low
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide ()
  • Structural differences : Lacks the 6-methoxy group and ethyl linker present in 13 .
  • Crystallography: Exhibits intermolecular N–H⋯N hydrogen bonding, forming columnar structures.
  • Synthetic yield : 72% (vs. unreported yield for 13 ), suggesting simpler analogs may have higher synthetic efficiency .
Benzothiazole-Based Analogs ()

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide share an acetamide side chain but replace the imidazopyridine core with a benzothiazole ring.

  • Impact of core substitution : Benzothiazoles are associated with broader antimicrobial activity, whereas imidazopyridines like 13 are more CNS-selective .
  • Electronic effects : The trifluoromethyl group in benzothiazole derivatives enhances metabolic stability but may reduce blood-brain barrier penetration compared to 13 ’s methoxy group .

Substituent-Driven Property Modifications

N-[[2-(4-Methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide ()
  • Structural differences : Incorporates a phenylthio group at the 6-position and a methylphenyl group at the 2-position.

Table 2: Substituent Effects on Physicochemical Properties

Compound 6-Position 2-Position LogP (Predicted) Solubility
13 Methoxy Phenyl ~2.5 Moderate
Phenylthio 4-Methylphenyl ~3.8 Low

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